Fomlactone C

Description

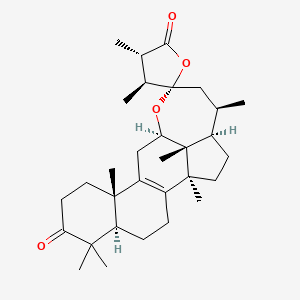

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H46O4 |

|---|---|

Molecular Weight |

482.7 g/mol |

IUPAC Name |

(1S,3'S,4'S,5R,10S,13R,15S,17R,18R,21R)-1,3',4',6,6,10,17,21-octamethylspiro[14-oxapentacyclo[11.7.1.02,11.05,10.018,21]henicos-2(11)-ene-15,5'-oxolane]-2',7-dione |

InChI |

InChI=1S/C31H46O4/c1-17-16-31(19(3)18(2)26(33)35-31)34-25-15-22-21(29(7)14-11-20(17)30(25,29)8)9-10-23-27(4,5)24(32)12-13-28(22,23)6/h17-20,23,25H,9-16H2,1-8H3/t17-,18+,19+,20-,23+,25-,28-,29+,30+,31+/m1/s1 |

InChI Key |

VPIOXKWGAMMTTQ-UMYVNZHNSA-N |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@H]([C@@H](C(=O)O2)C)C)O[C@@H]3CC4=C(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)[C@]6([C@]3([C@@H]1CC6)C)C |

Canonical SMILES |

CC1CC2(C(C(C(=O)O2)C)C)OC3CC4=C(CCC5C4(CCC(=O)C5(C)C)C)C6(C3(C1CC6)C)C |

Synonyms |

fomlactone C |

Origin of Product |

United States |

Biosynthetic Pathways of Fomlactone C

Proposed Biosynthetic Route for Fomlactone C Elucidation

The biosynthesis of this compound is proposed to commence from the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated via the mevalonate (B85504) (MVA) pathway. nih.gov The key steps of this proposed route are as follows:

Squalene (B77637) Formation: Two molecules of farnesyl pyrophosphate (FPP), formed by the sequential condensation of IPP and DMAPP, undergo a head-to-head condensation reaction catalyzed by squalene synthase to yield the linear C30 hydrocarbon, squalene. nih.govresearchgate.net

Epoxidation and Cyclization: Squalene is then epoxidized by squalene monooxygenase to form 2,3-oxidosqualene (B107256). researchgate.net This intermediate is the crucial branch point for the synthesis of diverse triterpenoids. A 2,3-oxidosqualene-lanosterol cyclase (OSC/LSS) catalyzes a complex protonation-initiated cyclization cascade, transforming the linear 2,3-oxidosqualene into the tetracyclic lanostane (B1242432) scaffold, lanosterol (B1674476). nih.govpnas.orgpnas.org

Tailoring and Spiro-Lactone Formation: The lanosterol core undergoes a series of extensive post-modification or "tailoring" reactions. This phase is responsible for the vast structural diversity seen in lanostane-type triterpenoids. For this compound, this would involve numerous oxidative reactions, including hydroxylations and dehydrogenations, catalyzed by a suite of tailoring enzymes. The culminating and most intricate step is the formation of the spiro-lactone ring, which likely proceeds via a complex oxidative rearrangement of a highly functionalized lanostane intermediate.

Enzymatic Machinery and Intermediates in this compound Biosynthesis

The conversion of simple carbon sources into the complex architecture of this compound requires a dedicated set of enzymes. Based on analogous fungal pathways, the key enzymatic players and their putative roles can be defined. researchgate.netresearchgate.net

The core of the pathway relies on the enzymes of the MVA pathway and the initial triterpene synthases. However, the true chemical complexity is introduced by the tailoring enzymes, particularly those from the cytochrome P450 (CYP) monooxygenase and short-chain dehydrogenase/reductase (SDR) superfamilies, which perform the extensive oxidative modifications on the lanostane skeleton. researchgate.netnih.gov

The formation of the spiro-lactone ring is a critical transformation. In other fungal metabolites like the meroterpenoid austinol, a non-heme Fe(II)/2-oxoglutarate-dependent dioxygenase (Fe/2OG dioxygenase) named AusE has been shown to catalyze an oxidative spiro-ring-forming reaction through a carbon skeletal rearrangement. acs.orgjst.go.jpnih.gov It is highly probable that a similar multifunctional dioxygenase is responsible for constructing the spirocyclic core of this compound from an advanced lanostane intermediate.

Table 1: Proposed Enzymatic Machinery in this compound Biosynthesis

| Enzyme Class | Proposed Function | Key Intermediate(s) |

| Mevalonate Pathway Enzymes | Synthesis of IPP and DMAPP | Acetyl-CoA, HMG-CoA, Mevalonate |

| Farnesyl Pyrophosphate Synthase (FPPS) | Synthesis of FPP | IPP, DMAPP, GPP |

| Squalene Synthase (SQS) | Dimerization of FPP to squalene | Farnesyl Pyrophosphate |

| Squalene Monooxygenase (SE) | Epoxidation of squalene | 2,3-Oxidosqualene |

| 2,3-Oxidosqualene-Lanosterol Cyclase (OSC/LSS) | Cyclization to the lanostane core | Lanosterol |

| Cytochrome P450 Monooxygenases (CYPs) | Regio- and stereospecific hydroxylations and oxidations | Oxidized Lanostane Derivatives |

| Short-chain Dehydrogenases/Reductases (SDRs) | Oxidation of hydroxyl groups to ketones | Keto-lanostane Derivatives |

| Fe(II)/2-Oxoglutarate-Dependent Dioxygenase | Oxidative spiro-ring formation | Spiro-lactone Precursor |

Genetic Determinants and Engineering Strategies for this compound Production

In fungi, the genes encoding the enzymes for a specific secondary metabolite are typically co-located on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). mdpi.comoup.com It is therefore anticipated that a "this compound BGC" exists in the genome of Fomes cajanderi. This cluster would contain the genes for the core lanosterol synthase and the array of tailoring enzymes (CYPs, SDRs, dioxygenases) required for the synthesis of the final product. The cluster may also include genes for transcriptional regulators and transporters.

The identification and characterization of this BGC are crucial for enhancing this compound production through biotechnological approaches. Common strategies include:

Heterologous Expression: This is a powerful technique for studying and producing fungal natural products, especially when the native organism is slow-growing or genetically intractable. springernature.com The entire this compound BGC could be transferred and expressed in a well-characterized industrial host like Aspergillus oryzae or the yeast Saccharomyces cerevisiae. mdpi.comfrontiersin.orgrsc.org

Pathway Engineering: Once expressed in a heterologous host, the pathway can be optimized. This could involve overexpressing rate-limiting enzymes, engineering precursor pathways to increase the supply of acetyl-CoA and FPP, or replacing native promoters with strong, inducible promoters to boost transcription of the entire cluster. frontiersin.org

Genome Mining: With the increasing availability of fungal genome data, bioinformatic genome mining can be used to search for novel lanostane-type BGCs in other fungi, potentially leading to the discovery of new this compound analogs. nih.gov

Comparative Analysis of Biosynthetic Logic in Spirocyclic Lactones

The spiro-lactone is a privileged scaffold found in numerous fungal natural products, and nature has evolved diverse strategies for its assembly. A comparative analysis highlights the varied biosynthetic logic.

Triterpenoid-Derived Spiro-lactones: The proposed pathway for this compound, originating from a C30 triterpenoid (B12794562) precursor, represents one major strategy. The key event is the late-stage oxidative rearrangement of a large, pre-formed tetracyclic skeleton, catalyzed by a specialized dioxygenase. jst.go.jpsemanticscholar.org

Polyketide-Derived Spiro-lactones: Many fungal spiro-lactones are derived from polyketides, which are assembled by Polyketide Synthases (PKSs). In these pathways, the spiro-center is often formed through intramolecular cyclization reactions controlled by the PKS itself or by associated tailoring enzymes. For example, the biosynthesis of minimoidione B involves a spiro-reaction catalyzed during the polyketide assembly. nih.gov Other examples like the resorcylic lactones derived from alternariol (B1665735) are formed via catalysis by a type II PKS.

Meroterpenoid-Derived Spiro-lactones: A third strategy is seen in meroterpenoids, which are hybrid molecules of polyketide and terpenoid origin. In the biosynthesis of austinol, a polyketide-derived aromatic ring is prenylated, and subsequent cyclizations and rearrangements, including the dioxygenase-catalyzed spiro-lactone formation, create the final complex structure. acs.orgnih.govnih.gov

This comparison reveals that while the spiro-lactone motif is a convergent feature, the underlying biosynthetic pathways are divergent, showcasing the remarkable versatility of fungal metabolic engineering to create complex chemical architectures from different primary metabolic pools.

Chemical Synthesis and Derivatization of Fomlactone C

Total Chemical Synthesis Strategies for the Fomlactone C Core Structure

The total synthesis of complex natural products like this compound represents a significant undertaking in organic chemistry. While a specific total synthesis of this compound is not extensively documented in the provided results, the synthesis of related spirocyclic and lactone-containing molecules provides a roadmap for potential strategies. The construction of the core structure would likely involve a convergent or linear sequence, assembling key fragments and culminating in the formation of the characteristic spirocyclic system.

Key reactions that could be employed in the total synthesis of the this compound core include:

Diels-Alder Reactions: To construct the six-membered rings present in the triterpenoid (B12794562) backbone. Intramolecular Diels-Alder reactions can be particularly powerful for setting multiple stereocenters in a single step. nus.edu.sg

Ring-Closing Metathesis (RCM): A versatile method for the formation of large rings, which could be adapted to form the macrocyclic lactone portion of the molecule. nih.gov

Carbonylative Lactonization: This strategy involves the palladium-catalyzed insertion of carbon monoxide to form a lactone ring from a suitable precursor, such as a hydroxycyclopropanol. purdue.edu

Radical Cyclizations: These reactions can be effective for the formation of carbocyclic and heterocyclic rings.

A hypothetical retrosynthetic analysis would disconnect the molecule at key strategic bonds, such as the lactone ester linkage and the spirocyclic junction, to reveal simpler, more accessible starting materials.

Development of Stereoselective Methodologies for this compound Synthesis

The presence of multiple stereocenters in this compound necessitates a high degree of stereocontrol in its synthesis. Several stereoselective methodologies are crucial for achieving the desired stereochemistry.

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a cornerstone of modern organic synthesis. For instance, asymmetric hydrogenations using catalysts like Crabtree's catalyst can achieve directed "syn" addition of hydrogen.

Substrate-Controlled Diastereoselection: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. This principle can be exploited to set new stereocenters with high selectivity. sapub.org

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. For example, enantiomers of limonene (B3431351) have been used to synthesize various iridoid lactones.

Enzymatic Resolutions: Biocatalysts like lipases can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of enantiomers. mdpi.com

A significant challenge lies in the stereoselective construction of the all-carbon quaternary center at the spirocyclic junction. nih.gov Recent advancements in nickel-catalyzed intramolecular additions of lactone enolates to aryl nitriles have shown promise for the enantioselective synthesis of spirocycles. nih.gov

Semi-Synthesis and Chemoenzymatic Approaches to this compound Analogues

Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, and chemoenzymatic synthesis, which combines chemical and enzymatic steps, offer efficient routes to analogues of complex natural products like this compound.

Semi-Synthesis: Starting from a related, more abundant natural product, semi-synthesis can provide access to this compound analogues through a series of chemical transformations. This approach was used to create a series of E-ring gamma-lactone camptothecin (B557342) derivatives. nih.gov

Chemoenzymatic Synthesis: This strategy leverages the high selectivity of enzymes for specific transformations, often under mild conditions. nih.gov For example, lipases can be used for kinetic resolutions of racemic mixtures to produce enantiomerically enriched hydroxylactones. mdpi.com Engineered enzymes, such as cytochrome P450 variants, can perform stereoselective C-H functionalization to create lactones. digitellinc.com This approach can be particularly advantageous for introducing specific functionalities or for resolving stereoisomers.

Divergent Synthesis of this compound Derivatives for Structural Exploration

Divergent synthesis is a powerful strategy for generating a library of structurally diverse compounds from a common intermediate. beilstein-journals.org This approach is highly valuable for structure-activity relationship (SAR) studies, allowing for the exploration of how modifications to the this compound scaffold affect its biological activity.

Starting from a key intermediate in a potential this compound synthesis, divergent pathways can be designed to introduce a variety of functional groups and structural motifs. For example, a common precursor could be subjected to different reaction conditions (e.g., catalysts, reagents, temperature) to yield a range of derivatives. beilstein-journals.org This allows for systematic modifications to different parts of the molecule, such as the lactone ring, the spirocyclic core, and the peripheral substituents.

Synthetic Challenges and Advancements in Spirocyclic Lactone Construction

The construction of the spirocyclic lactone moiety is a major synthetic hurdle in the synthesis of this compound. Spirocycles, which contain a single quaternary carbon atom shared by two rings, are challenging to synthesize, especially when they are part of a complex natural product. researchgate.net

Challenges:

Construction of the Quaternary Spirocenter: Creating the all-carbon quaternary stereocenter with high stereocontrol is a significant challenge. nih.gov

Ring Strain: The formation of medium-sized rings, such as the lactone in this compound, can be thermodynamically and kinetically disfavored. rsc.org

Functional Group Compatibility: The synthesis must tolerate the various functional groups present in the molecule.

Advancements:

Metal-Catalyzed Cyclizations: Palladium-catalyzed reactions have emerged as powerful tools for constructing complex ring systems. nih.govrsc.org

Organocatalysis: The use of small organic molecules as catalysts has provided new methods for enantioselective spirocyclization. mdpi.com

Electrochemical Methods: Electrochemical dearomative spirocyclization offers a simple and efficient way to construct spirocyclic systems without the need for external catalysts. researchgate.net

Intramolecular C-H Functionalization: The use of engineered metalloenzymes to catalyze intramolecular C-H functionalization provides a novel and highly selective method for lactone synthesis. digitellinc.com

These advancements in synthetic methodology are paving the way for the efficient and stereoselective synthesis of complex spirocyclic lactones like this compound.

Structure Activity Relationship Sar Studies and Molecular Mechanisms of Fomlactone C

Identification of Pharmacophoric Elements within the Fomlactone C Skeleton

Detailed experimental studies identifying the specific pharmacophoric elements of this compound are not available in the current scientific literature. However, based on its confirmed structure and SAR studies of other bioactive lactones, several features can be posited as crucial for its potential biological activity.

This compound is characterized by a novel ketal lactone framework and a distinctive [4.6.0] spirocyclic moiety. mdpi.com The spirolactone motif is a recognized pharmacophore in many biologically active compounds, contributing to a rigid three-dimensional structure that can facilitate precise interactions with biological targets. unibo.itnih.gov The inherent rigidity and three-dimensionality of spirocycles are thought to enhance binding affinity and selectivity compared to more flexible, linear scaffolds. nih.gov

Investigation of this compound's Interactions with Molecular Targets (e.g., enzyme inhibition, receptor binding, protein alkylation)

To date, the biological potential and specific molecular targets of this compound remain to be investigated. mdpi.com However, the diverse bioactivities of other spirocyclic lactones offer a predictive landscape for potential targets.

Many natural lactones exhibit potent and selective enzyme inhibition. For instance, various sesquiterpene lactones have been shown to inhibit enzymes such as phosphofructokinase and various protein kinases, often through covalent modification of cysteine residues in the active site. nih.gov Steroidal lactones have been studied as inhibitors of protein-protein interactions, such as the disruption of the SARS-CoV-2 spike protein's interaction with the hACE2 receptor. researchgate.net Given its complex and rigid structure, this compound could potentially act as a competitive inhibitor, fitting into the active or allosteric site of an enzyme.

The table below summarizes known molecular targets for various classes of bioactive lactones, suggesting potential avenues for future investigation of this compound.

| Lactone Class | Example Molecular Target(s) | Type of Interaction |

| Sesquiterpene Lactones | NF-κB, STAT3, Protein Kinases | Covalent Alkylation, Non-covalent Binding |

| Steroidal Lactones | hACE2-R, Mineralocorticoid Receptors | Non-covalent Binding, Disruption of PPI |

| Spirolactone Diterpenoids | Caspases, Bcl-2 family proteins | Modulation of Apoptotic Pathways |

| N-Acyl Homoserine Lactones | LuxR-type receptors | Non-covalent Binding |

This table is illustrative of targets for related lactone classes and does not represent direct findings for this compound.

Elucidation of Cellular Pathways Modulated by this compound in In Vitro Systems

There are currently no published studies detailing the cellular pathways modulated by this compound. The exploration of its effects on in vitro cellular systems is a necessary next step to understand its biological relevance.

Research on other natural lactones has revealed modulation of numerous critical cellular pathways. Sesquiterpene lactones, for example, are well-documented modulators of key signaling pathways involved in cancer and inflammation, such as the PI3K/Akt/mTOR, NF-κB, and MAPK/ERK pathways. nih.govresearchgate.netmdpi.com These compounds can induce apoptosis, trigger cell cycle arrest, and regulate the immune response. nih.govmdpi.com Similarly, other spirocyclic compounds have been shown to inhibit nitric oxide (NO) production in inflammatory cell models and exhibit cytotoxicity against various cancer cell lines. nih.gov Should this compound possess bioactivity, it would likely impinge on one or more of these fundamental cellular processes.

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

No computational modeling or molecular dynamics (MD) simulation studies have been specifically conducted for this compound. Such in silico approaches are powerful tools for predicting and understanding the interactions between a small molecule and its potential protein target. uinjkt.ac.idnih.govresearchgate.net

Molecular docking could be employed to screen libraries of known protein targets to identify potential binding partners for this compound. This technique would model the fit of this compound into the binding pockets of various proteins, providing a binding energy score to rank potential interactions. tandfonline.com

Following docking, molecular dynamics simulations could provide deeper insights into the stability of a potential this compound-protein complex. frontiersin.org MD simulations track the movements of atoms over time, allowing researchers to observe the dynamics of the binding interaction, identify key amino acid residues involved, and calculate the binding free energy of the complex. nih.govresearchgate.net These computational methods have been successfully applied to understand the binding modes of other lactones to their targets, such as steroidal lactones with the SARS-CoV-2 spike protein and N-acyl homoserine lactones with their receptors. researchgate.netnih.govacs.org

The table below illustrates the type of data that could be generated from a hypothetical computational study of this compound with a putative protein target.

| Computational Method | Potential Data Generated | Scientific Insight |

| Molecular Docking | Binding affinity (kcal/mol), Predicted binding pose, Key interacting residues | Identification of potential protein targets, understanding of binding mode |

| Molecular Dynamics | RMSD, RMSF, Hydrogen bond analysis, Binding free energy (MM-PBSA/GBSA) | Assessment of complex stability, identification of stable interactions, quantification of binding affinity |

This table is a hypothetical representation of data from computational studies and does not reflect actual experimental results for this compound.

Comparative Mechanistic Analysis of this compound with Related Bioactive Lactones

While the mechanism of this compound is unknown, a comparative analysis of its unique structure with other bioactive lactones provides valuable insights into its potential.

The most striking feature of this compound is its spiro[benzofuranone-benzazepine] skeleton. nih.gov Spirocyclic systems are prevalent in many natural products and approved drugs, such as the antifungal agent Griseofulvin and the diuretic Spironolactone. mdpi.com This structural motif imparts a defined three-dimensional geometry, which can lead to high-affinity and selective binding to protein targets. nih.gov In contrast to many flexible aliphatic lactones, the rigidity of the this compound core would significantly restrict its conformational freedom, potentially pre-organizing it for binding to a specific target.

Many bioactive lactones, particularly sesquiterpene lactones, owe their activity to an α,β-unsaturated carbonyl group which acts as a Michael acceptor. nih.gov The structure of this compound, as a ketal lactone, does not possess this classic reactive group, suggesting that if it is bioactive, its mechanism is unlikely to involve covalent alkylation via Michael addition. Its mode of action would more likely be based on non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, dictated by the complex topography of its spirocyclic system.

For example, the spirolactone diterpenoid Oridonin and its derivatives exert their cytotoxic effects by inducing apoptosis through mitochondria-related pathways, a mechanism dependent on their specific stereochemistry and functional groups. researchgate.net N-Acyl homoserine lactones, involved in bacterial quorum sensing, show that subtle changes in the acyl side chain dramatically alter their activity from agonist to antagonist, highlighting the sensitivity of receptor-ligand interactions to minor structural modifications. acs.org this compound, being one of three related structures (Fomlactones A, B, and C) isolated from Fomes cajanderi, likely exhibits a structure-activity relationship where the subtle differences between these three compounds would be critical for any differential biological effects.

Advanced Analytical Methodologies for Fomlactone C Research

High-Resolution Spectroscopic Techniques for Fomlactone C Structural Elucidation

The definitive structure of this compound was established through a combination of advanced spectroscopic methods that elucidated its molecular formula, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was critical in piecing together the complex lanostane-type framework of this compound. nih.gov These techniques provide detailed information about the chemical environment of individual protons and carbons and their connectivity.

1D NMR: ¹H NMR spectra reveal the number and type of protons, while ¹³C NMR spectra identify the number and type of carbon atoms in the molecule.

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) were employed to establish proton-proton and proton-carbon correlations, respectively. nih.gov The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment was instrumental in determining the relative stereochemistry by identifying protons that are close to each other in space. nih.gov

| NMR Technique | Purpose in this compound Structural Elucidation |

| ¹H NMR | Identifies and quantifies proton signals. |

| ¹³C NMR | Identifies the carbon skeleton. |

| COSY | Determines proton-proton (H-H) spin-coupling networks. |

| HMQC/HSQC | Correlates protons directly to their attached carbons (¹JCH). |

| HMBC | Establishes long-range (2-3 bond) correlations between protons and carbons. |

| NOESY | Determines spatial proximity of nuclei to define stereochemistry. |

Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) was utilized to determine the precise molecular formula of this compound. acs.orgacs.org This technique measures the mass-to-charge ratio of an ion with very high accuracy, allowing for the unambiguous assignment of an elemental composition.

X-ray Crystallography The most definitive evidence for the structure and absolute stereochemistry of this compound was provided by single-crystal X-ray diffraction analysis. acs.orgacs.org This powerful technique maps the electron density of a crystalline solid, providing a precise three-dimensional model of the molecule with atomic-level resolution.

Other Spectroscopic Methods

Infrared (IR) Spectroscopy: IR analysis was used to identify key functional groups present in the molecule, such as the characteristic absorptions for the strained lactone unit. acs.orgresearchgate.net

Circular Dichroism (CD): CD spectroscopy was applied to help determine the absolute stereochemistry of the molecule by measuring the differential absorption of left- and right-circularly polarized light. acs.orgacs.org

Chromatographic and Hyphenated Techniques for this compound Profiling and Purification

The isolation of pure this compound from its natural source, a complex mixture of fungal metabolites, requires multi-step purification protocols heavily reliant on chromatographic methods.

The general workflow for isolating this compound involves an initial solvent extraction from the fungal biomass, followed by fractionation using column chromatography, often on a silica (B1680970) gel stationary phase. nih.gov Further purification to achieve high purity is typically accomplished using preparative High-Performance Liquid Chromatography (HPLC). nih.gov

Advanced chromatographic techniques are also well-suited for the purification of complex lactones:

High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that has proven effective for isolating and purifying various lactones from natural products by eliminating irreversible sample adsorption onto solid supports. bioline.org.br

Reversed-Phase Flash Chromatography: This method can be optimized for purifying polar and ionizable compounds, which can be useful depending on the specific extraction and separation strategy employed. biotage.com

Analytical HPLC is the standard method for assessing the purity of the final isolated compound and for profiling its presence in various fractions. bioline.org.br

Quantitative Analysis Methods for this compound in Complex Biological Matrices

While specific quantitative methods for this compound in biological matrices like human plasma are not widely published, a robust method can be developed based on established protocols for similar lactone-containing compounds. nih.gov A sensitive and validated HPLC method would be essential for pharmacokinetic studies.

A potential analytical procedure would involve:

Sample Preparation: Extraction of this compound from the biological matrix (e.g., plasma, tissue homogenate) using solid-phase extraction (SPE) with a C18 cartridge. This step isolates the analyte and removes interfering endogenous components. nih.gov

Chromatographic Separation: The extracted sample would be analyzed using reversed-phase HPLC on an ODS (C18) column. A mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer would be used to achieve separation. nih.gov

Detection: Highly sensitive detection methods such as fluorescence or mass spectrometry (LC-MS) would be employed for accurate quantification, especially at low concentrations.

Method Validation: The entire method would require rigorous validation to ensure its accuracy, precision, linearity, and sensitivity (limit of detection and quantitation) according to regulatory guidelines. nih.gov

In Silico Prediction and Evaluation of this compound Molecular Properties

In silico models are computational tools that have become indispensable in modern drug discovery for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of chemical compounds before extensive laboratory testing. nih.gov

Studies have been conducted on this compound's close structural analogs, Fomlactone A and Fomlactone B, to predict their drug-likeness and ADME/T profiles using tools like the AdmeSAR server. researchgate.netresearchgate.net Given the high structural similarity, these findings provide strong indications of the likely properties of this compound.

Research has shown that Fomlactone B, for instance, adheres to Lipinski's Rule of Five, a key indicator of drug-likeness and potential oral bioavailability. researchgate.net The predicted properties for Fomlactone B are summarized below and are expected to be comparable for this compound.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Weight (g/mol) | 484.72 | Conforms to Lipinski's Rule (<500) |

| Hydrogen Bond Donors (HBD) | 1 | Conforms to Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors (HBA) | 4 | Conforms to Lipinski's Rule (≤10) |

| LogP (Lipophilicity) | 6.66 | High lipophilicity |

| Human Intestinal Absorption (HIA) | 0.9524 (High) | Predicts good absorption from the gut. |

| AMES Mutagenicity | Predicted Non-mutagenic | Indicates low potential to cause DNA mutations. |

| Carcinogenicity | Predicted Non-carcinogenic | Indicates low potential to cause cancer. |

| Plasma Protein Binding (PPB) | 1.025 (High) | Predicts strong binding to plasma proteins. |

These in silico predictions suggest that this compound likely possesses favorable drug-like characteristics, such as high intestinal absorption and low toxicity risks, making it a compound of interest for further investigation. researchgate.net

Ecological and Biological Roles of Fomlactone C in Natural Systems

Fomlactone C as a Fungal Secondary Metabolite in Fomes and Fomitopsis Species

This compound is a naturally occurring compound that has been isolated from fungi belonging to the genera Fomes and Fomitopsis. acs.orgresearchgate.netnih.govacs.org These fungi are well-known wood-decaying basidiomycetes, playing a crucial role as decomposers in forest environments. chemrj.org Specifically, this compound was identified in the neutral ether extracts of Fomes cajanderi and has also been found in Fomes officinalis (also known as Fomitopsis officinalis or Laricifomes officinalis). acs.orgnih.govacs.orgblogspot.comtridhascholars.org

As a secondary metabolite, this compound is not directly involved in the primary metabolic processes of fungal growth and reproduction. Instead, such compounds are often produced in response to specific environmental cues or stressors and are thought to confer adaptive advantages. The structure of this compound, a lanostane-type triterpenoid (B12794562) with a novel ketal lactone feature, was determined through various spectroscopic methods and confirmed by X-ray diffraction analysis. acs.orgacs.orgacs.org Its production within these particular fungal species suggests a specialized biochemical pathway has evolved, likely providing a competitive edge in their ecological niche.

| Fungal Species | Compound Isolated | Reference |

| Fomes cajanderi | This compound | acs.orgacs.org |

| Fomes officinalis | This compound | nih.govblogspot.com |

Interactions of this compound with Other Organisms in its Natural Habitat

The production of secondary metabolites like this compound is often a strategy for mediating interactions with other organisms. While direct studies on this compound's specific interactions in its natural habitat are limited, the known biological activities of related compounds from Fomes and Fomitopsis species provide strong indications of its potential roles.

Plant-Fungus Interactions: Fomes and Fomitopsis species are primarily wood-decay fungi, causing brown rot in various tree species, particularly conifers. nih.gov This parasitic or saprotrophic relationship is inherently interactive. The fungi break down the cellulose (B213188) and hemicellulose in the wood for nutrients. rsc.org Secondary metabolites produced by the fungus could play a role in suppressing the host tree's defense mechanisms, facilitating the colonization and decay process.

Antimicrobial Roles: Many fungal secondary metabolites possess antimicrobial properties, which help the producing fungus compete with other microorganisms, such as bacteria and other fungi, for resources within the decaying wood. nih.gov While the biological potential of this compound itself has not been extensively investigated, related lanostane (B1242432) triterpenoids from Fomitopsis species have demonstrated antimicrobial and even trypanocidal activities. nih.govmdpi.comresearchgate.net For instance, other compounds from Fomitopsis officinalis have shown activity against various bacteria and viruses. tridhascholars.orgnih.gov This suggests that this compound may contribute to the chemical defense arsenal (B13267) of its producing fungus, helping to create a more favorable environment for its growth and survival by inhibiting competitors. Some studies have noted that lanostane triterpenoids are responsible for the trypanocidal and antibacterial activities observed in extracts from these fungi. tridhascholars.orgnih.gov

Ecological Significance of this compound in Nutrient Cycling and Wood Degradation

As inhabitants of wood, Fomes and Fomitopsis species are integral to the process of decomposition and nutrient cycling in forest ecosystems. chemrj.orgresearchgate.net They are primary agents of brown rot, a type of wood decay that primarily targets the structural carbohydrates (cellulose and hemicellulose) of the wood, leaving behind the modified lignin. rsc.org

The production of secondary metabolites like this compound is metabolically expensive for the fungus. Therefore, its existence implies a significant ecological benefit. In the context of wood degradation, this compound could have several functions:

Facilitating Decomposition: By potentially inhibiting competing microorganisms, this compound could allow the Fomes or Fomitopsis fungus to more efficiently decompose the wood, thereby accelerating the release of nutrients locked within the biomass.

Influencing Microbial Succession: The chemical environment created by the fungus, including the presence of this compound, can influence the community of bacteria and other fungi that subsequently colonize the decaying wood. This has long-term implications for the decomposition process and the formation of soil organic matter.

While direct evidence linking this compound to specific rates of nutrient cycling is not yet available, its role as a secondary metabolite within a key decomposer fungus strongly suggests its involvement in these large-scale ecological processes.

Evolutionary Perspectives on this compound Biosynthesis and Function

The evolution of complex secondary metabolite biosynthetic pathways is a dynamic process driven by the continuous interaction between an organism and its environment. nih.gov The biosynthesis of terpenoids, including lanostane-type triterpenoids like this compound, originates from the mevalonate (B85504) (MVA) pathway in the cytosol. rsc.org This pathway leads to the formation of isoprene (B109036) units, which are the building blocks for all terpenoids. The cyclization of 2,3-oxidosqualene (B107256) is a critical branching point that leads to the vast diversity of triterpene skeletons. rsc.org

The specific enzymes involved in the later, more specialized steps of this compound biosynthesis—those that create the unique lactone and ketal functionalities—are likely the result of gene duplication and divergent evolution. These "decorating" enzymes modify the basic triterpene scaffold, leading to a vast array of compounds with different biological activities. The evolutionary pressure for fungi to produce such diverse molecules likely stems from the need to:

Compete with other organisms: The constant "chemical warfare" between microbes for resources favors the evolution of novel antimicrobial compounds.

Overcome host defenses: In parasitic interactions, fungi must evolve ways to counteract the chemical defenses of their host plants.

Adapt to changing environmental conditions: The production of certain secondary metabolites may be favored under specific environmental stressors.

The existence of a series of related fomlactones (A, B, and C) within Fomes cajanderi suggests a biosynthetic pathway that can produce multiple, structurally similar compounds. acs.orgacs.org This chemical diversity may provide a broader spectrum of activity or represent an evolutionary "tinkering" process, where slight modifications to a core structure can lead to new or enhanced functions. nih.gov The unique spirocyclic lactone moiety of the fomlactones is a testament to the novel chemical structures that can arise through fungal evolution. mdpi.com

Future Directions and Emerging Research Avenues for Fomlactone C

Exploration of Uncharacterized Biological Activities and Target Identification

To date, the full spectrum of Fomlactone C's biological activities has not been extensively profiled. A crucial future direction is the comprehensive screening of this compound across a wide array of biological assays. High-throughput screening (HTS) methodologies can be employed to rapidly assess its effects on various cell lines, including cancer cells, pathogens, and models of inflammatory diseases. acs.org Such screenings could reveal previously unknown cytotoxic, antimicrobial, or immunomodulatory properties.

Following the identification of a significant biological effect, the next critical step is the identification of its molecular target(s). Elucidating the specific proteins or cellular pathways with which this compound interacts is fundamental to understanding its mechanism of action. Several established and emerging techniques can be applied for this purpose:

Affinity-Based Methods: This approach involves creating a molecular probe from this compound, typically by attaching a tag (e.g., biotin (B1667282) or a photoreactive group), which can then be used to "pull out" its binding partners from cell lysates. nih.govnih.gov The captured proteins can subsequently be identified using mass spectrometry.

Computational Approaches: Molecular docking studies can be performed to predict potential binding interactions between this compound and known protein structures. plos.orgnih.gov This can provide initial hypotheses that can be validated experimentally.

Genetic and Proteomic Profiling: Techniques such as chemoproteomics can be used to assess changes in protein expression or modification in response to this compound treatment, offering clues about the pathways it affects.

These approaches will be instrumental in moving from an observation of a biological effect to a mechanistic understanding of this compound's function at the molecular level.

Development of Novel Research Probes and Chemical Tools Based on this compound

The unique chemical structure of this compound makes it an attractive scaffold for the development of specialized chemical probes. ox.ac.ukrsc.org These tools are invaluable for dissecting complex biological processes. By chemically modifying the this compound core, researchers can create derivatives with specific functionalities. For instance, the introduction of a fluorescent dye would allow for the visualization of the compound's subcellular localization, while the addition of a clickable alkyne or azide (B81097) group would enable its use in activity-based protein profiling (ABPP) to identify its enzymatic targets in a cellular context. nih.gov

The development of such probes is a multidisciplinary effort, requiring expertise in synthetic chemistry to create the derivatives and cell biology to apply them in relevant experimental systems. mskcc.org These this compound-based tools could provide unprecedented insights into the biological pathways they modulate.

Application of Omics Technologies to this compound Biosynthesis and Function

The biosynthesis of complex natural products like this compound in fungi is a multi-step process involving a cascade of enzymes encoded by a dedicated gene cluster. "Omics" technologies offer a powerful suite of tools to unravel this intricate process. nih.govencyclopedia.pub

| Omics Technology | Application to this compound Research |

| Genomics | Sequencing the genome of Fomes cajanderi and other this compound-producing fungi to identify the biosynthetic gene cluster responsible for its production. researchgate.net |

| Transcriptomics | Analyzing gene expression under different conditions to identify which genes are upregulated during this compound production, providing clues to the regulatory mechanisms. frontiersin.org |

| Proteomics | Identifying the proteins (enzymes) that are actively involved in the biosynthetic pathway. nih.gov |

| Metabolomics | Tracking the metabolic intermediates in the pathway, which helps to piece together the sequence of enzymatic reactions. frontiersin.org |

By integrating these omics datasets, a comprehensive picture of this compound biosynthesis can be constructed. This knowledge is not only of fundamental scientific interest but also provides the blueprint for the rational engineering of its production. Furthermore, omics approaches can be used to understand the broader physiological function of this compound in the producing organism by observing global changes in gene and protein expression in its presence or absence. nih.gov

Engineering of Microbial Strains for Enhanced this compound Production

The natural production levels of this compound by its native fungal producers may be too low for extensive research or potential future applications. Metabolic engineering offers a promising solution to this challenge by optimizing the producing organism to enhance yields. bibliotekanauki.plfrontiersin.org

Several strategies can be employed:

Overexpression of Key Genes: Once the biosynthetic gene cluster is identified, the expression of key enzymes in the pathway can be increased to boost production. frontiersin.org

Heterologous Expression: The entire biosynthetic pathway for this compound could be transferred to a more tractable and faster-growing host organism, such as Saccharomyces cerevisiae (baker's yeast), which is a well-established platform for producing terpenoids. researchgate.netmdpi.com

Optimization of Fermentation Conditions: The growth medium and culture conditions can be systematically optimized to maximize the production of this compound. nih.gov This can include manipulating nutrient sources or adding chemical elicitors to stimulate secondary metabolism.

Successful implementation of these strategies could lead to a sustainable and high-yielding source of this compound, which is a prerequisite for in-depth biological studies and the development of research applications.

Design of this compound Analogues with Enhanced Specificity or Potency for Research Applications

The natural structure of this compound serves as a starting point for the synthesis of a library of analogues with potentially improved properties. journalijbcrr.comnih.gov Through targeted chemical modifications, it may be possible to enhance its potency, increase its selectivity for a particular biological target, or improve its physicochemical properties for better experimental utility.

Structure-activity relationship (SAR) studies, where different parts of the molecule are systematically modified and the resulting changes in biological activity are measured, are central to this process. plos.org For example, modifications to the lactone ring or the triterpene backbone could lead to analogues with distinct biological profiles. The synthesis of such analogues, guided by computational modeling and an understanding of the target's structure, can lead to the development of highly specific and potent chemical probes for research. nih.gov

Q & A

Basic Research Questions

Q. How is the molecular structure of Fomlactone C typically characterized and validated in academic research?

- Methodological Answer : Structural validation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) resolves proton-carbon connectivity, while X-ray crystallography confirms stereochemistry and crystal packing . High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Cross-referencing with published crystallographic data (e.g., CCDC entries) ensures consistency with literature .

Q. What experimental methodologies are commonly employed for the isolation and purification of this compound from natural sources?

- Methodological Answer : Isolation protocols typically involve solvent extraction (e.g., methanol/ethyl acetate) followed by chromatographic separation. Flash column chromatography with gradients of hexane/ethyl acetate and preparative HPLC (C18 columns, acetonitrile/water mobile phase) are standard. Purity is confirmed via TLC (Rf comparison) and HPLC-DAD (λ = 210–400 nm) .

Q. What analytical techniques are considered standard for confirming the purity and identity of synthesized this compound?

- Methodological Answer : Purity is assessed using HPLC-ELSD (Evaporative Light Scattering Detection) with ≥95% purity thresholds. Identity is verified via FT-IR (functional group analysis) and comparison of melting points with literature values. Reproducibility requires triplicate runs and statistical validation (e.g., RSD < 2%) .

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data reported for this compound in different studies?

- Methodological Answer : Contradictions in NMR or MS data often arise from solvent effects, impurities, or stereoisomerism. Researchers should:

- Re-examine raw data (e.g., peak splitting in NMR) and compare solvent systems used (e.g., CDCl3 vs. DMSO-d6).

- Perform computational modeling (DFT-based NMR chemical shift predictions) to validate experimental observations .

- Publish full spectroscopic datasets in supplementary materials to enable cross-study validation .

Q. What strategies are recommended for optimizing the total synthesis yield of this compound while maintaining stereochemical integrity?

- Methodological Answer : Yield optimization requires Design of Experiments (DoE) approaches to test variables like catalyst loading (e.g., chiral catalysts for asymmetric synthesis), temperature, and reaction time. Stereochemical control can be achieved via Sharpless epoxidation or enzymatic resolution. Mid-IR reaction monitoring tracks intermediate formation in real time .

Q. How should experimental protocols be designed to investigate the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : SAR studies demand systematic structural modifications (e.g., acyloxy group substitutions) paired with bioactivity assays (e.g., cytotoxicity, enzyme inhibition). Use QSAR (Quantitative SAR) models to correlate electronic/steric parameters (Hammett σ, LogP) with activity. Include negative controls and dose-response curves (IC50 calculations) to ensure statistical rigor .

Q. What methodologies are effective for resolving discrepancies in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line differences, incubation times). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial activity. Perform meta-analyses of published data to identify outliers and use Bland-Altman plots for inter-laboratory comparison .

Data Presentation and Reproducibility

Q. How should researchers present synthetic and analytical data for this compound to ensure reproducibility?

- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Report reaction conditions (solvent, temperature, catalyst) in table format.

- Include full spectroscopic data (NMR shifts, coupling constants) in supplementary materials.

- For biological assays, provide raw data (absorbance/fluorescence values) and statistical analysis scripts (R/Python) .

Q. What are the best practices for designing a study to investigate this compound’s mechanism of action?

- Methodological Answer : Use orthogonal assays (e.g., siRNA knockdown, proteomics) to validate targets. Incorporate time-resolved experiments (e.g., Western blotting at 0/6/24h) and negative controls (e.g., inactive analogs). For in vivo studies, adhere to ARRIVE guidelines for animal research transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.